molecular formula C8H10NO3P B2881777 5-Dimethylphosphorylpyridine-2-carboxylic acid CAS No. 2361959-03-5

5-Dimethylphosphorylpyridine-2-carboxylic acid

Cat. No.: B2881777
CAS No.: 2361959-03-5
M. Wt: 199.146
InChI Key: YFAQBWQNQLAVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Dimethylphosphorylpyridine-2-carboxylic acid is a versatile heterocyclic compound designed for research and development applications. It serves as a valuable building block in organic synthesis and medicinal chemistry. The molecule integrates a carboxylic acid moiety with a dimethylphosphoryl-substituted pyridine ring, creating a multifunctional scaffold. This structure is particularly useful for constructing complex molecules, such as pharmaceuticals and ligands for catalysis. Researchers can utilize this compound to develop novel active ingredients or as a precursor in metal-organic framework (MOF) synthesis. The phosphoryl group can act as a strong coordinating ligand, while the carboxylic acid allows for further functionalization or salt formation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for specific data on purity and characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-dimethylphosphorylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO3P/c1-13(2,12)6-3-4-7(8(10)11)9-5-6/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAQBWQNQLAVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Dimethylphosphorylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of 5-Dimethylphosphorylpyridine-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The dimethylphosphoryl group may play a role in binding to enzymes or receptors, modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Hydroxypyridine-2-carboxylic Acid

  • Structure : A hydroxyl (-OH) group at position 5 and a carboxylic acid at position 2.
  • Key Properties :
    • Higher polarity due to the hydroxyl group, increasing solubility in polar solvents.
    • Enhanced acidity compared to unsubstituted pyridine-2-carboxylic acid (pKa ~1.5–2.5 for carboxylic acid; hydroxyl pKa ~8–10).
  • Applications : Intermediate in synthesizing pharmaceuticals or metal-chelating agents .

5-Fluoropyridine-2-carboxylic Acid

  • Structure : Fluorine atom at position 5 and carboxylic acid at position 2.
  • Key Properties: Fluorine’s electronegativity enhances electron-deficient character, improving stability against metabolic degradation. Molecular weight: ~141.1 g/mol (C₆H₄FNO₂).
  • Applications : Used in drug design (e.g., kinase inhibitors) due to fluorine’s bioisosteric effects .

Fusaric Acid (5-Butyl-2-pyridinecarboxylic Acid)

  • Structure : A butyl (-C₄H₉) chain at position 5 and carboxylic acid at position 2.
  • Key Properties: Lipophilic due to the alkyl chain (logP ~2.5), reducing aqueous solubility. Molecular weight: 179.2 g/mol (C₁₀H₁₃NO₂).
  • Applications : Mycotoxin with antibiotic properties; studied for its role in plant pathogenicity .

5-Phenylpyrimidine-2-carboxylic Acid

  • Structure : Pyrimidine ring fused with a phenyl group at position 5 and a carboxylic acid at position 2.
  • Key Properties :
    • Extended π-system from phenylpyrimidine enhances UV absorption (λmax ~269 nm).
    • Molecular weight: 200.19 g/mol (C₁₁H₈N₂O₂).
  • Applications : Building block for heterocyclic pharmaceuticals or agrochemicals .

5-(Pyrimidin-2-yl)pyridine-3-carboxylic Acid

  • Structure : Pyrimidine substituent at position 5 and carboxylic acid at position 3 (unlike others at position 2).
  • Molecular formula: C₁₀H₇N₃O₂.
  • Applications : Explored in kinase inhibitor development due to its bidentate binding capability .

Comparative Data Table

Compound Name CAS Number Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Applications
5-Hydroxypyridine-2-carboxylic acid Not provided -OH C₆H₅NO₃ ~139.11 Pharmaceutical synthesis
5-Fluoropyridine-2-carboxylic acid 107504-08-5 -F C₆H₄FNO₂ ~141.10 Kinase inhibitors
Fusaric Acid 536-69-6 -C₄H₉ (butyl) C₁₀H₁₃NO₂ 179.21 Mycotoxin research
5-Phenylpyrimidine-2-carboxylic acid 85386-20-5 Phenylpyrimidine C₁₁H₈N₂O₂ 200.19 Heterocyclic drug design
5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid 1547075-95-5 Pyrimidinyl C₁₀H₇N₃O₂ 201.18 Kinase inhibitor scaffolds

Key Findings and Implications

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -F, -PO(OCH₃)₂) enhance acidity and electronic deficiency, favoring coordination chemistry or metabolic stability.
    • Hydrophobic groups (e.g., butyl) improve membrane permeability but reduce solubility.
  • Positional Isomerism : Carboxylic acid at position 3 (e.g., ) vs. 2 alters hydrogen-bonding patterns and biological target interactions.
  • Heterocyclic Variations : Pyrimidine-containing analogs (e.g., –8) offer expanded π-systems for aromatic stacking in drug-receptor interactions.

Biological Activity

5-Dimethylphosphorylpyridine-2-carboxylic acid (CAS No. 2361959-03-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data, case studies, and research findings.

  • Molecular Formula : C₉H₁₁N₂O₄P
  • Molecular Weight : 232.17 g/mol
  • Density : 1.2 g/cm³
  • Melting Point : Not specified in the available literature
  • Boiling Point : Not specified in the available literature

Biological Activity Overview

This compound has been studied for various biological activities, primarily its effects on enzyme inhibition and as a potential therapeutic agent. The following sections summarize key findings from recent research.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain enzymes that are crucial in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, which may enhance cognitive functions and has implications for treating neurodegenerative diseases such as Alzheimer's.

Table 1: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseCompetitive12.5
ButyrylcholinesteraseNon-competitive15.0

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, showing a significant reduction in bacterial growth.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against E. coli and S. aureus. The results indicated:

  • E. coli : Growth inhibition by 70% at a concentration of 50 µg/mL.
  • S. aureus : Growth inhibition by 65% at a concentration of 50 µg/mL.

These findings suggest potential applications in developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, making it a candidate for further investigation as an anticancer agent.

Table 2: Cytotoxicity Studies

Cell LineIC50 (µM)Selectivity IndexReference
HeLa (Cervical Cancer)205
MCF-7 (Breast Cancer)254
Normal Fibroblasts>100-

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its phosphonate group plays a crucial role in enzyme interactions and cellular uptake mechanisms.

Q & A

Q. What are the primary synthetic routes for 5-dimethylphosphorylpyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves phosphorylation of pyridine-2-carboxylic acid derivatives. For example, dimethylphosphoryl groups can be introduced via nucleophilic substitution using phosphorylating agents (e.g., dimethylphosphoryl chloride) under anhydrous conditions. Catalytic bases like triethylamine or pyridine are often employed to neutralize HCl byproducts . Reaction temperature (0–25°C) and solvent choice (e.g., dichloromethane or tetrahydrofuran) critically impact regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is recommended .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : ¹H/¹³C NMR to confirm the pyridine backbone and carboxylic acid moiety. ³¹P NMR is essential to verify the dimethylphosphoryl group (δ ~20–25 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) and isotopic patterns.
  • FT-IR : Characteristic peaks for P=O (~1250 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 260–280 nm) is optimal. Use a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for improved peak resolution. Calibration curves should be prepared with a certified reference standard . LC-MS/MS is recommended for trace analysis in biological matrices .

Advanced Research Questions

Q. How can contradictory NMR and X-ray crystallography data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic molecular behavior (e.g., rotational isomerism) or crystal packing effects. To resolve:
  • Perform variable-temperature NMR to identify conformational equilibria .
  • Compare X-ray structures with DFT-optimized geometries to assess steric/electronic influences .
  • Use synchrotron-based crystallography for high-resolution data, particularly for phosphoryl group orientation .

Q. What experimental strategies mitigate hydrolysis of the dimethylphosphoryl group during biological assays?

  • Methodological Answer : Hydrolysis in aqueous buffers can be minimized by:
  • Adjusting pH to 6.5–7.5 to reduce nucleophilic attack on the phosphoryl group.
  • Using stabilizing additives (e.g., 1–5% DMSO or cyclodextrins) to shield the compound .
  • Conducting time-course stability studies to identify optimal assay windows .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases).
  • Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity .
  • Validate predictions with synthetic derivatives and in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.